molecular formula C12H17O3P B15458064 Ethyl (2-ethoxyethenyl)phenylphosphinate CAS No. 61753-16-0

Ethyl (2-ethoxyethenyl)phenylphosphinate

Cat. No.: B15458064
CAS No.: 61753-16-0
M. Wt: 240.23 g/mol
InChI Key: PMFUBRQDFBLFBO-UHFFFAOYSA-N
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Description

Ethyl (2-ethoxyethenyl)phenylphosphinate is a high-purity organophosphorus compound offered for chemical research and development. As a phenylphosphinate ester featuring an ethenyl ether functional group, this reagent serves as a versatile synthetic building block. Potential research applications for this class of compounds include serving as a precursor in polymer chemistry, a ligand in coordination chemistry, or an intermediate in the development of specialty chemicals. Its molecular structure suggests potential for use in creating novel materials, including flame-retardant polymers, where organophosphorus compounds are known to act in both the gas phase by radical scavenging and in the condensed phase by promoting protective char formation . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for application to humans. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

61753-16-0

Molecular Formula

C12H17O3P

Molecular Weight

240.23 g/mol

IUPAC Name

[ethoxy(2-ethoxyethenyl)phosphoryl]benzene

InChI

InChI=1S/C12H17O3P/c1-3-14-10-11-16(13,15-4-2)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

PMFUBRQDFBLFBO-UHFFFAOYSA-N

Canonical SMILES

CCOC=CP(=O)(C1=CC=CC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Alkyl Phenylphosphinates in Selected Reactions

Compound Reaction Type Conditions Yield/Outcome Reference
Ethyl phenylphosphinate Hirao reaction Pd(OAc)₂, 150°C, 5 min Product 6a (exact yield not specified)
Propyl phenylphosphinate Hirao reaction Same as above Product 6b
Benzyl phenylphosphinate Alkenylation with VBX 60°C, 20 h 6b (moderate yield)

Ethyl (2,4,6-Trimethylbenzoyl)phenylphosphinate (ETPP)

ETPP is a structural analog where the ethoxy group is replaced with a 2,4,6-trimethylbenzoyl moiety. Key differences include:

  • Application as Photoinitiator: ETPP accelerates photopolymerization in polysilazane-based ceramics, outperforming camphorquinone in reaction speed .
  • UV Absorption : Unlike Ethyl phenylphosphinate, ETPP derivatives like Ethyl Trimethylbenzoyl Phenylphosphinate (ETMBPP) are used in cosmetics as UV absorbers, though they may cause skin irritation .

Reactivity in Organic Reactions

Cross-Coupling Reactions

Ethyl phenylphosphinate participates in Ni-catalyzed C–P cross-couplings with phenylboronic acid (73% yield) . Comparatively, dialkylphosphine oxides (e.g., 2p, 2q) show sluggish reactivity under similar conditions, highlighting the superior electrophilicity of ethyl phenylphosphinate’s P–H bond .

Stereoselective Additions

In nucleophilic additions to chiral imines, Ethyl phenylphosphinate exhibits high diastereoselectivity (S-configuration at Cα) due to 1,3-allylic strain . Enzymatic resolutions of α-hydroxyphosphinates (e.g., Ethyl (1-hydroxyethyl)phenylphosphinate) further demonstrate its utility in asymmetric synthesis .

Catalytic Reusability

Ethyl phenylphosphinate-derived catalysts (e.g., Cu-based systems) show robust reusability in alkyne reactions, maintaining efficiency over multiple cycles (Table 4 in ).

Polymer-Derived Ceramics

ETPP’s role in photopolymerization-assisted pore tailoring highlights its niche over Ethyl phenylphosphinate, which lacks photoinitiator properties .

Q & A

Q. What are the established synthetic routes for Ethyl (2-ethoxyethenyl)phenylphosphinate, and how do reaction conditions influence yield?

  • Methodological Answer : Ethyl phenylphosphinate derivatives are synthesized via palladium-catalyzed addition reactions. For example, Ethyl phenylphosphinate (PhPH(=O)OEt) is prepared by reacting phosphinic acid with ethyl chloroformate in the presence of pyridine . Palladium catalysts, such as Pd₂(dba)₃ with ligands like 1,2-bis(diphenylphosphino)ethane, enable regioselective Markovnikov addition to terminal alkynes in toluene. Solvent choice (e.g., ethanol vs. toluene) and ligand selection (e.g., tri-tert-butylphosphine) critically reverse regioselectivity . Key steps:

Optimize ligand-to-metal ratios (e.g., 2 mol% ligand, 1 mol% Pd₂(dba)₃).

Control solvent polarity to stabilize transition states.

Monitor reaction progress via HPLC or TLC .

Q. How is the purity and structural integrity of this compound verified in experimental settings?

  • Methodological Answer : Post-synthesis characterization employs:
  • Thin-layer chromatography (TLC) on silica gel plates with UV visualization to confirm product mobility .
  • NMR spectroscopy (¹H, ¹³C, ³¹P) to verify phosphinate group integration and absence of byproducts.
  • ICP-OES analysis for catalyst residue quantification (e.g., copper content in Cu(II)-4Å sieve catalysts) .
    Example: No product formation was detected in control experiments lacking Cu(II)-4Å catalysts, confirming catalytic necessity .

Advanced Research Questions

Q. What methodologies are employed to analyze contradictory regioselectivity outcomes in palladium-catalyzed additions involving Ethyl phenylphosphinate?

  • Methodological Answer : Regioselectivity (Markovnikov vs. anti-Markovnikov) is ligand- and solvent-dependent:
  • Ligand effects : Bulky ligands (e.g., tri-tert-butylphosphine) favor anti-Markovnikov addition by sterically hindering alkyne coordination.
  • Solvent effects : Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates, reversing selectivity .
    Experimental design:

Compare Pd/ligand systems (e.g., Pd₂(dba)₃ with 1,2-bis(diphenylphosphino)ethane vs. tri-tert-butylphosphine).

Use deuterated solvents to probe polarity impacts via kinetic isotope effects.

Q. How does the Cu(II)-4Å molecular sieve catalyst maintain activity over multiple reaction cycles in H-phosphinate additions?

  • Methodological Answer : The Cu(II)-4Å catalyst exhibits reusability due to:
  • Surface dispersion : Cu(II) ions are anchored on the molecular sieve, minimizing leaching.
  • Regeneration protocol : Post-reaction washing with ethyl acetate and drying at 120°C restores activity .
    Data Table : Catalyst Reusability in Ethyl Phenylphosphinate Reactions
CycleYield of 3a (%)Cu Content (ICP-OES)
152Baseline
252No significant change
349No significant change

Q. What enzymatic strategies enable kinetic resolution of Ethyl (1-hydroxyalkyl)phenylphosphinate diastereomers?

  • Methodological Answer : Lipases (e.g., from Candida cylindracea or Pseudomonas cepacia) resolve diastereomers via transesterification or hydrolysis:

Substrate design : Introduce chiral centers via α-hydroxyalkyl groups (e.g., ethyl (1-hydroxyethyl)phenylphosphinate).

Reaction optimization : Use vinyl butyrate as an acyl donor in non-polar solvents to enhance enantioselectivity .
Example: Lipase-catalyzed hydrolysis of ethyl (1-tert-butoxyphenyl)phenylphosphinate achieved >90% enantiomeric excess .

Application-Oriented Questions

Q. What role does Ethyl phenylphosphinate derivatives play in photoinitiated polymerization processes?

  • Methodological Answer : Derivatives like Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate act as photoinitiators in UV-cured polymers:
  • Mechanism : Generate radicals under UV light to initiate cross-linking in vanillin acrylate-based polymers .
  • Optimization : Use 0.5–4.0% w/w initiator in coatings for graphic arts or plastics, achieving >77% insoluble polymer yields post-Soxhlet extraction .

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